(S)-2-(piperidin-3-yl)acetonitrile HCl
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Overview
Description
(S)-2-(piperidin-3-yl)acetonitrile hydrochloride is a chemical compound that belongs to the class of organic compounds known as nitriles. It is characterized by the presence of a nitrile group (-C≡N) attached to a piperidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-piperidin-3-ylmethanol.
Oxidation: The (S)-piperidin-3-ylmethanol is then oxidized to form (S)-piperidin-3-ylmethanal.
Nitrile Formation: The (S)-piperidin-3-ylmethanal undergoes a reaction with a cyanide source, such as sodium cyanide, to form (S)-2-(piperidin-3-yl)acetonitrile.
Hydrochloride Formation: Finally, the (S)-2-(piperidin-3-yl)acetonitrile is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the conversion rates and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(piperidin-3-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagents used.
Scientific Research Applications
(S)-2-(piperidin-3-yl)acetonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(piperidin-3-yl)aniline
- (S)-piperidin-3-ylmethanol
- (S)-N-(piperidin-3-yl)acetamide hydrochloride
Uniqueness
(S)-2-(piperidin-3-yl)acetonitrile hydrochloride is unique due to the presence of both a nitrile group and a piperidine ring in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The nitrile group allows for versatile chemical transformations, while the piperidine ring enhances the compound’s interaction with biological targets.
Properties
IUPAC Name |
2-[(3S)-piperidin-3-yl]acetonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-4-3-7-2-1-5-9-6-7;/h7,9H,1-3,5-6H2;1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFBEZBCUSIDGI-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)CC#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1693757-39-9 |
Source
|
Record name | 2-[(3S)-piperidin-3-yl]acetonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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